Superior Yield and Regioselectivity over Scandium Triflate in Aziridine Ring Opening
Scandium perchlorate demonstrates superior performance as a Lewis acid compared to scandium triflate (Sc(OTf)₃) in the regioselective ring opening of an optically active serine-derived aziridine carboxylate with indole . The use of Sc(ClO₄)₃ resulted in a higher chemical yield and a significantly improved ratio of the desired C3-alkylated product to the undesired N1-alkylated regioisomer. This finding establishes a clear counterion effect, where perchlorate outperforms triflate for this specific transformation .
C3:N1 94:6 vs 70:30
| Evidence Dimension | Regioselectivity (C3:N1 Ratio) and Isolated Yield |
|---|---|
| Target Compound Data | Sc(ClO₄)₃: 95% yield, C3:N1 = 94:6 |
| Comparator Or Baseline | Sc(OTf)₃: 62% yield, C3:N1 = 70:30 |
| Quantified Difference | Yield increase of 33 percentage points; C3 selectivity improved by 24 percentage points |
| Conditions | Reaction of Cbz-aziridine-2-carboxylate with indole in CH₂Cl₂ at 0 °C for 1 hour |
Why This Matters
For procurement in asymmetric synthesis, this data confirms that Sc(ClO₄)₃ can achieve higher purity and yield of the desired C3-alkylated tryptophan derivative, reducing the need for extensive purification compared to Sc(OTf)₃-based protocols.
